Synthetic Accessibility via Pd-Catalyzed Amination: Higher Regioselectivity for 2,4-Disubstituted 5-Nitropyrimidines Compared to Classical SNAr
The target compound, as a representative 2,4-diamino-5-nitropyrimidine, benefits from the Pd-catalyzed amination methodology that provides superior regioselectivity compared to traditional SNAr approaches. In the Pd-catalyzed system, 4-amino-6-chloro-5-nitropyrimidine precursors couple with aromatic amines (e.g., 4-chloroaniline) to afford di-substituted products with isolated yields typically in the 65–92% range for related substrates, whereas analogous SNAr reactions on 4,6-dichloro-5-nitropyrimidine frequently suffer from low selectivity, leading to mixtures of mono- and di-substituted products that require tedious chromatographic separation [1]. Although exact isolated yield data for CAS 714946-54-0 are not publicly disclosed in peer-reviewed literature, the methodological framework establishes that procurement of the pre-formed, regiochemically pure target compound eliminates the selectivity challenges and purification burden inherent in on-demand SNAr synthesis of close analogs.
| Evidence Dimension | Synthetic regioselectivity (Pd-catalyzed vs. SNAr) |
|---|---|
| Target Compound Data | 2,4-Disubstituted 5-nitropyrimidine regioisomer (CAS 714946-54-0) as single product |
| Comparator Or Baseline | SNAr reaction on 4,6-dichloro-5-nitropyrimidine: mixture of mono- and di-substituted regioisomers; typical di-substituted yields highly variable (no single representative value available) |
| Quantified Difference | Pd-catalyzed method: 65–92% isolated yields for structurally analogous di-substituted products; SNAr: low selectivity with undefined yield penalty for purification |
| Conditions | Pd-catalyzed: 4-amino-6-chloro-5-nitropyrimidine (0.5 mmol), amine (1.0 mmol), base (0.7 mmol), acetonitrile, 25 °C, 3.5 h. SNAr: 4,6-dichloro-5-nitropyrimidine with nucleophiles, typically refluxing ethanol or DMF. |
Why This Matters
Procurement of the pre-synthesized, regioisomerically pure target compound avoids the yield loss and purification costs associated with non-selective SNAr routes, directly impacting project timelines and material costs in medicinal chemistry campaigns.
- [1] Liu, M.-M.; Mei, Q.; et al. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters 2017, 28 (3), 569–574. View Source
